Brucine

Beschreibung

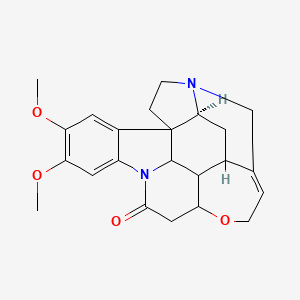

Structure

3D Structure

Eigenschaften

CAS-Nummer |

357-57-3 |

|---|---|

Molekularformel |

C23H26N2O4 |

Molekulargewicht |

394.5 g/mol |

IUPAC-Name |

(4aR,5aS,8aR,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |

InChI |

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18?,19-,21-,22?,23+/m0/s1 |

InChI-Schlüssel |

RRKTZKIUPZVBMF-PLNGPGDESA-N |

SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC |

Isomerische SMILES |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7C4N2C(=O)CC7OCC=C6C5)OC |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC |

Aussehen |

Solid powder |

Siedepunkt |

470 °C |

Color/Form |

Needles from acetone + water COLORLESS CRYSTAL OR WHITE, CRYSTALLINE POWDER White, crystalline alkaloid Colorless prisms (from ethanol/water) |

Dichte |

greater than 1 at 68 °F (USCG, 1999) |

melting_point |

352 °F (NTP, 1992) 178 °C |

Andere CAS-Nummern |

357-57-3 |

Physikalische Beschreibung |

Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion. Colorless or white odorless solid; Slightly soluble in water (3.2 g/L at 15 deg C); [HSDB] White powder; [MSDSonline] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

63428-84-2 |

Haltbarkeit |

Stable /during transport/. |

Löslichkeit |

Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/ Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/ Slightly soluble in ethyl ether and benzene; very soluble in ethanol. Slightly sol in water, ether, glycerin and ethyl acetate. Soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate. In water, 3.2X10+3 mg/l @ 15 °C Solubility in water: poo |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

10,11-dimethoxystrychnine brucine bruzin dimethoxystrychnine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Brucine Alkaloid: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine is a monoterpenoid indole (B1671886) alkaloid predominantly extracted from the seeds of the Strychnos nux-vomica tree.[1][2] Structurally similar to strychnine (B123637), though less toxic, this compound has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1][2] Its complex stereochemical structure also makes it a valuable tool in asymmetric synthesis and as a chiral resolving agent.[1][3] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical and spectroscopic properties, detailed experimental protocols for its study, and a visualization of its known signaling pathways.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one, is a complex heteroheptacyclic organic compound.[4] It is characterized as a white, odorless, crystalline solid.[5][6]

Data Presentation: Physicochemical Properties

The key quantitative physicochemical properties of this compound are summarized in Table 1 for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | [4] |

| CAS Number | 357-57-3 | [4][7] |

| Molecular Formula | C₂₃H₂₆N₂O₄ | [4][7][8] |

| Molecular Weight | 394.47 g/mol | [4][8][9] |

| Appearance | White crystalline powder/solid | [1][2][8] |

| Melting Point | 175 - 178 °C (decomposes) | [8][10] |

| Solubility | Water: 3.2 g/L at 15 °C (Slightly soluble) | [4] |

| Ethanol: Very soluble | [1][4] | |

| Methanol: Very soluble | [1][11] | |

| Chloroform: Very soluble | [1][4] | |

| Ether: Slightly soluble | [1][4] | |

| pKa | 8.28 | [4] |

| Optical Rotation | [α]D²⁰ = -118° to -128° (c=2.5 in CHCl₃) | [8][12] |

Data Presentation: Spectroscopic Properties

Spectroscopic data are crucial for the structural elucidation and quantification of this compound. Key data are presented in Table 2.

| Spectroscopic Data | Value | References |

| UV max (Ethanol) | 263 nm, 301 nm | [11] |

| ¹H NMR | Spectra available, shows characteristic signals for aromatic, alkene, and methoxy (B1213986) protons. | [13][14] |

| ¹³C NMR | All 23 carbon resonances are resolved and assigned. | [14][15][16] |

| Mass Spectrum (EI) | Data available, provides fragmentation pattern for structural confirmation. | [17] |

| 2D NMR (COSY, HSQC, HMBC) | Used for unambiguous assignment of ¹H and ¹³C signals and structural verification. | [14][16][18] |

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound, as well as for assessing its biological activity.

Workflow for this compound Isolation and Analysis

The general process for obtaining and characterizing this compound from its natural source involves several key stages, from extraction to final analysis.

References

- 1. This compound suppresses colon cancer cells growth via mediating KDR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN105384747A - this compound extraction method - Google Patents [patents.google.com]

- 4. This compound, an indole alkaloid from Strychnos nux-vomica attenuates VEGF-induced angiogenesis via inhibiting VEGFR2 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Wnt/β-catenin signaling pathway is involved in regulating the migration by an effective natural compound this compound in LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. researchgate.net [researchgate.net]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Separation and determination of strychnine and this compound in Strychnos nux-vomica L. and its preparation by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of this compound at 100 MHz – Getting COSY with Correlations - NMR Blog — Nanalysis [nanalysis.com]

- 14. magritek.com [magritek.com]

- 15. 13C-NMR spectra of strychnos alkaloids: this compound and strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure verification of this compound by advanced homo and heteronuclear NMR. - Magritek [magritek.com]

- 17. Glycine receptor antagonist - Wikipedia [en.wikipedia.org]

- 18. magritek.com [magritek.com]

The Isolation of Brucine: A Historical and Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine (C₂₃H₂₆N₂O₄) is a highly toxic indole (B1671886) alkaloid found in the seeds of the Strychnos nux-vomica tree, alongside the structurally similar and even more potent alkaloid, strychnine (B123637). First isolated in 1819, the journey to obtaining pure this compound has evolved from rudimentary extraction techniques to sophisticated chromatographic methods. This technical guide provides a comprehensive overview of the history of this compound isolation, detailing both the pioneering early methods and current state-of-the-art protocols. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding.

Historical Context: The Dawn of Alkaloid Chemistry

The early 19th century marked a pivotal era in the field of natural product chemistry, with the isolation of numerous biologically active compounds from plants. French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou were at the forefront of this scientific revolution. In 1819, they successfully isolated this compound from the bark of Strychnos nux-vomica.[1] This achievement followed their isolation of strychnine from the same source in 1818.[2][3] Their work laid the foundation for alkaloid chemistry and demonstrated that the physiological effects of medicinal and poisonous plants were due to specific chemical entities.

The Pioneering Method of Pelletier and Caventou (circa 1819)

Experimental Protocol: Pelletier and Caventou's Postulated Method

-

Initial Extraction: The dried and powdered bark or seeds of Strychnos nux-vomica were subjected to extraction with a solvent such as ether.[4] This initial step would dissolve the alkaloids along with other lipophilic compounds.

-

Solvent Evaporation: The ether extract was then evaporated to yield a crude, oily residue.[4]

-

Purification with Alcohol: The residue was treated with hot alcohol to dissolve the alkaloids, leaving behind some impurities.[4]

-

Filtration: The hot alcoholic solution was filtered to remove any insoluble matter.

-

Alkaloid Precipitation: The alcoholic filtrate was concentrated by evaporation. An alkali, such as a solution of sodium or potassium hydroxide, was then added to the concentrated extract. This change in pH would neutralize the naturally occurring alkaloid salts, causing the free-base alkaloids, including this compound and strychnine, to precipitate out of the solution.[4]

-

Isolation of this compound: The separation of this compound from the more abundant strychnine was a significant challenge for early chemists. The initial precipitate would have been a mixture of both alkaloids. Further purification would have likely involved fractional crystallization from different solvents, exploiting the slight differences in solubility between this compound and strychnine.

Modern Isolation Techniques

The fundamental principles of acid-base extraction remain central to many modern methods for isolating this compound. However, the advent of advanced analytical and preparative techniques has enabled far greater efficiency, yield, and purity.

Method 1: Solvent Extraction with Acid-Base Partitioning

This is a widely used laboratory-scale method for the extraction of total alkaloids from Strychnos nux-vomica, from which this compound can then be further purified.

Experimental Protocol: Solvent Extraction

-

Sample Preparation: Dried seeds of Strychnos nux-vomica are ground into a coarse powder.

-

Defatting (Optional but Recommended): The powdered material is first extracted with a non-polar solvent like petroleum ether or hexane (B92381) in a Soxhlet apparatus. This step removes fats and oils that can interfere with subsequent extraction steps.

-

Alkaloid Extraction: The defatted powder is then extracted with an alcohol, typically 70-95% ethanol, via reflux or Soxhlet extraction for several hours.[5] This extracts the alkaloid salts.

-

Acidification and Filtration: The ethanolic extract is concentrated under reduced pressure. The resulting residue is dissolved in a dilute acid solution (e.g., 1 M hydrochloric acid). This converts the alkaloids into their water-soluble salt forms. The acidic solution is then filtered to remove any insoluble plant material.

-

Basification and Extraction: The acidic aqueous solution is made alkaline by the addition of a base, such as ammonia (B1221849) or sodium hydroxide, to a pH of 10-12. This converts the alkaloid salts back to their free-base form, which are less soluble in water. The alkaline solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform (B151607) or dichloromethane.[6]

-

Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then evaporated under reduced pressure to yield the total crude alkaloids.

-

Separation of this compound: The crude alkaloid mixture, rich in both strychnine and this compound, can be separated into its individual components using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Method 2: pH-Zone-Refining Counter-Current Chromatography

This is a more advanced and efficient method for the separation and purification of this compound and strychnine from a crude alkaloid extract.

Experimental Protocol: pH-Zone-Refining Counter-Current Chromatography

-

Crude Extract Preparation: A crude total alkaloid extract is first obtained using a method similar to the solvent extraction protocol described above.

-

Solvent System Selection: A suitable two-phase solvent system is chosen. A common system is methyl tertiary butyl ether-acetonitrile-water (2:2:3, v/v).[7]

-

Mobile and Stationary Phase Preparation: The upper organic phase is used as the stationary phase, and the lower aqueous phase serves as the mobile phase. A retainer amine (e.g., triethylamine (B128534) at 10 mmol/L) is added to the stationary phase, and an eluter acid (e.g., hydrochloric acid at 10 mmol/L) is added to the mobile phase.[7]

-

Chromatographic Separation: The crude alkaloid sample is dissolved in a portion of the solvent system and injected into the counter-current chromatography apparatus. The separation is performed by eluting with the mobile phase.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by a suitable method, such as HPLC, to identify those containing pure this compound.

-

Isolation of Pure this compound: The fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

Quantitative Data

The content of this compound and strychnine in Strychnos nux-vomica can vary depending on the geographical source, harvesting time, and storage conditions of the plant material. The efficiency of the extraction and purification methods also significantly impacts the final yield.

| Parameter | Value | Source |

| This compound Content in Dried Seeds | 0.46 ± 0.28 g/100g | [5] |

| Strychnine Content in Dried Seeds | 1.03 ± 0.51 g/100g | [5] |

| Yield of Ethanolic Extract | 8.45 ± 3.17 g/100g of dry weight | [5] |

| This compound Content in Ethanolic Extract | 0.05 ± 0.00 g/g of extract | [5] |

| Strychnine Content in Ethanolic Extract | 0.12 ± 0.01 g/g of extract | [5] |

| Method | Starting Material (Crude Alkaloids) | Yield of this compound | Purity of this compound | Source |

| pH-Zone-Refining Counter-Current Chromatography | 308 mg | 50 mg (72.8% recovery) | 96.8% | [7] |

Visualizing the Workflows

To better illustrate the logical flow of the isolation procedures, the following diagrams have been generated using the DOT language.

Caption: Postulated workflow for this compound isolation by Pelletier and Caventou.

Caption: Modern solvent extraction workflow for this compound isolation.

Conclusion

The isolation of this compound from Strychnos nux-vomica represents a fascinating journey through the history of chemistry. From the pioneering work of Pelletier and Caventou, which relied on fundamental principles of solubility and reactivity, to the highly specific and efficient chromatographic techniques of today, the methods for obtaining this potent alkaloid have been significantly refined. This guide provides researchers and professionals in drug development with a comprehensive understanding of these methodologies, underscoring the evolution of natural product chemistry and offering a solid foundation for future research and application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Strychnine total synthesis - Wikipedia [en.wikipedia.org]

- 3. Strychnine: From Isolation to Total Synthesis – Part 1 - ChemistryViews [chemistryviews.org]

- 4. Strychnine - Molecule of the Month October 2009 - JSMol version [chm.bris.ac.uk]

- 5. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 6. Simultaneous HPTLC determination of strychnine and this compound in strychnos nux-vomica seed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Analysis of Brucine's Antagonistic Action on Glycine Receptors: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of brucine, a potent alkaloid, on glycine (B1666218) receptors (GlyRs). Glycine receptors are critical ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. This compound acts as a competitive antagonist at these receptors, a mechanism it shares with the well-known convulsant strychnine (B123637).[1][2][3][4] This document synthesizes quantitative data on this compound's binding affinity and inhibitory potency from various studies. It further details the experimental protocols, including radioligand binding assays and electrophysiological recordings, used to characterize this interaction. Finally, key molecular interactions and experimental workflows are visualized through detailed diagrams to provide a clear and comprehensive understanding of this compound's pharmacology at the glycine receptor.

Introduction: this compound and the Glycine Receptor

The glycine receptor (GlyR) is a pentameric, chloride-permeable channel that plays a crucial role in mediating fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.[4][5][6] These receptors are composed of various alpha (α1-α4) and beta (β) subunits, which assemble into either homomeric or heteromeric channels.[6][7][8] The activation of GlyRs by the neurotransmitter glycine leads to an influx of chloride ions, hyperpolarizing the postsynaptic membrane and thus inhibiting neuronal firing.[2][5]

This compound, an alkaloid derived from the seeds of Strychnos nux-vomica, is structurally similar to strychnine and is a selective antagonist of GlyRs.[3][9] Its antagonistic action blocks the inhibitory effects of glycine, leading to disinhibition of motor neurons, which can result in hyperexcitability and convulsions.[4] Understanding the precise mechanism by which this compound interacts with GlyRs is fundamental for neuropharmacology and toxicology.

Mechanism of Action: Competitive Antagonism

This compound's primary mechanism of action is competitive antagonism at the glycine binding site on the GlyR.[1] This means that this compound directly competes with glycine for the same binding pocket located at the interface between subunits in the extracellular domain.[6][10] When this compound occupies this site, it does not induce the necessary conformational change to open the ion channel. Instead, it prevents glycine from binding and activating the receptor, thereby inhibiting its function. Molecular modeling studies suggest that this compound, along with strychnine, electrostatically binds to charged groups within the glycine recognition site.[1]

Caption: Competitive binding of this compound and glycine at the glycine receptor.

Quantitative Data on this compound-Glycine Receptor Interaction

The affinity and inhibitory potency of this compound have been quantified using various experimental techniques. The following tables summarize key data points from the literature.

Table 1: Binding Affinity (Ki) of this compound for Glycine Receptors

| Receptor/Tissue Preparation | Radioligand | Ki (nM) | Reference |

| Human α1 GlyR | [³H]Strychnine | 230 | Jensen, A. A., et al. (2006) |

| Human α1β GlyR | [³H]Strychnine | 350 | Jensen, A. A., et al. (2006) |

Note: Data extracted and compiled from the literature. Ki values can vary based on experimental conditions.

Table 2: Inhibitory Potency (IC50) of this compound against Glycine-Induced Currents

| GlyR Subtype | Expression System | Glycine Concentration | IC50 (µM) | Reference |

| α1 homomeric | Xenopus oocytes | EC50 | ~1.0 | Lynch, J. W., et al. (1997) |

| α2 homomeric | Xenopus oocytes | EC50 | ~2.0 | Lynch, J. W., et al. (1997) |

Note: IC50 values are dependent on the concentration of the agonist (glycine) used in the assay.

Detailed Experimental Protocols

The characterization of this compound's interaction with GlyRs relies on standardized in vitro assays.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled antagonist, such as [³H]strychnine.[11]

-

Objective: To calculate the Ki of this compound for specific GlyR subtypes.

-

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the GlyR subtype of interest.

-

[³H]Strychnine (specific activity >20 Ci/mmol).

-

Unlabeled this compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C) presoaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Preparation: Thaw the cell membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 50-120 µg per well.[12]

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

150 µL of the membrane preparation.[12]

-

50 µL of varying concentrations of unlabeled this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M). For total binding, add 50 µL of buffer. For non-specific binding, add a high concentration of unlabeled strychnine (e.g., 10 µM).

-

50 µL of [³H]strychnine at a fixed concentration (usually at or below its Kd value).[12][13]

-

-

Incubation: Incubate the plate for 60 minutes at a controlled temperature (e.g., 30°C) with gentle agitation.[12]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-presoaked glass fiber filters using a cell harvester.[12]

-

Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.[12]

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[12]

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This method is used to measure the inhibitory effect of this compound on glycine-activated currents in Xenopus oocytes expressing GlyRs.[10]

-

Objective: To determine the IC50 of this compound for the functional inhibition of GlyRs.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA of the desired GlyR subunits.

-

Recording solution (e.g., ND96).

-

Glycine and this compound stock solutions.

-

TEVC setup including amplifier, microelectrodes (filled with 3 M KCl), and perfusion system.

-

-

Procedure:

-

Oocyte Preparation: Inject oocytes with GlyR cRNA and incubate for 2-5 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in the recording chamber under continuous perfusion with recording solution. Impale the oocyte with two microelectrodes for voltage clamping (typically at -60 mV).

-

Glycine Application: Apply a concentration of glycine that elicits a submaximal response (e.g., the EC20 or EC50) to establish a stable baseline current.

-

This compound Co-application: Co-apply the same concentration of glycine with increasing concentrations of this compound. Allow the current to reach a steady state at each this compound concentration.

-

Washout: Wash the oocyte with recording solution between applications to ensure full recovery of the glycine-induced current.

-

Data Analysis: Measure the peak current amplitude in the presence of each this compound concentration. Normalize the data to the control glycine response (0% inhibition). Plot the percent inhibition against the log concentration of this compound and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: A typical experimental workflow for electrophysiological analysis.

Conclusion

This compound's interaction with the glycine receptor is a clear and well-documented case of competitive antagonism. Its ability to block the inhibitory action of glycine underscores the critical role of GlyRs in regulating neuronal excitability. The quantitative data derived from radioligand binding and electrophysiological assays provide a solid framework for understanding its potency and pharmacological profile. The detailed protocols and workflows presented in this guide offer a practical resource for researchers investigating GlyR pharmacology and for professionals involved in the development of novel therapeutics targeting this important receptor family.

References

- 1. On identifying a second molecular antagonistic mechanism operative at the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Glycine receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Glycine Receptors [sigmaaldrich.com]

- 5. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Frontiers | Glycine Receptor Subtypes and Their Roles in Nociception and Chronic Pain [frontiersin.org]

- 8. Native glycine receptor subtypes and their physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological characterisation of strychnine and this compound analogues at glycine and alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. revvity.com [revvity.com]

The Pharmacological Profile of Brucine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brucine, a naturally occurring indole (B1671886) alkaloid, and its derivatives present a compelling yet complex pharmacological profile. Extracted primarily from the seeds of Strychnos nux-vomica, this compound has demonstrated a broad spectrum of biological activities, including potent anti-tumor, anti-inflammatory, and analgesic effects.[1][2] However, its clinical utility is significantly hampered by a narrow therapeutic window and considerable toxicity, particularly neurotoxicity. This technical guide provides an in-depth analysis of the pharmacological properties of this compound and its derivatives, focusing on its mechanisms of action, pharmacokinetic and toxicological profiles, and detailed experimental methodologies for its study. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, facilitating a deeper understanding of this intriguing class of compounds and informing future research directions.

Physicochemical Properties

This compound (2,3-dimethoxystrychnidin-10-one) is a weak alkaline indole alkaloid with the chemical formula C₂₃H₂₆N₂O₄ and a molecular weight of 394.48 g/mol .[1][2] It typically appears as a white, crystalline powder. Its solubility is limited in water but higher in organic solvents such as ethanol, chloroform, and ether.[1][2]

Pharmacodynamics and Mechanism of Action

This compound exerts its pharmacological effects through multiple mechanisms, primarily by modulating key signaling pathways involved in cell proliferation, apoptosis, inflammation, and angiogenesis.

Anti-Tumor Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its anti-tumor mechanisms are multifaceted and involve the modulation of several critical signaling pathways.

-

Wnt/β-catenin Signaling Pathway: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers. It can downregulate the expression of key components of this pathway, such as β-catenin, leading to the suppression of cancer cell growth and migration.[3]

-

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is another target of this compound. Activation of the JNK pathway by this compound can induce apoptosis in cancer cells.[1][4][5]

-

PI3K/Akt Signaling Pathway: this compound has been observed to suppress the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation. By inhibiting this pathway, this compound promotes apoptosis in cancer cells.

-

Inhibition of Angiogenesis: this compound can inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis. This effect is mediated, at least in part, by the downregulation of vascular endothelial growth factor (VEGF).

-

Induction of Apoptosis: this compound induces programmed cell death (apoptosis) in cancer cells by modulating the expression of apoptosis-related proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[1]

Anti-inflammatory and Analgesic Effects

This compound exhibits significant anti-inflammatory and analgesic properties. Its anti-inflammatory action is partly attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] The analgesic effects of this compound are believed to be mediated through both central and peripheral mechanisms.[6]

Glycine (B1666218) Receptor Antagonism

Similar to its structural analog strychnine, this compound acts as an antagonist at glycine receptors in the spinal cord and brainstem.[7] This antagonism disrupts inhibitory neurotransmission, leading to the characteristic neurotoxic effects of this compound, such as convulsions and muscle spasms.

Quantitative Pharmacological Data

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |

| SMMC-7721 | Human Hepatoma | >500 | 72 |

| A549 | Human Lung Cancer | >500 | 72 |

| HeLa | Human Cervical Cancer | >500 | 72 |

| MDA-MB-231 | Human Breast Carcinoma | >500 | 72 |

| LoVo | Human Colon Carcinoma | >500 | 72 |

| BGC-823 | Human Stomach Adenocarcinoma | >500 | 72 |

| SGC-7901 | Human Gastric Cancer | >500 | 72 |

| MKN-45 | Human Gastric Cancer | >500 | 72 |

| A2780 | Human Ovarian Carcinoma | 1.43 | 72 |

Data from Gao et al. (2011) as presented in an in vitro study.

Table 2: Acute Toxicity of this compound (LD₅₀ Values)

| Species | Route of Administration | LD₅₀ (mg/kg) |

| Rat | Oral | 1 |

| Rat | Intraperitoneal | 91 |

| Mouse | Oral | 150 |

| Rabbit | Oral | 4 |

Data compiled from various toxicology reports.[6][8][9]

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Oral Bioavailability (F) | 40.31% - 47.15% |

| Time to Maximum Concentration (Tₘₐₓ) | < 0.5 hours |

Data from a pharmacokinetic study in rats.[2][10]

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the culture plates. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blot for Signaling Pathway Analysis

This protocol provides a general procedure for analyzing the protein expression levels in key signaling pathways (e.g., Wnt/β-catenin) following this compound treatment.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Signaling Pathway and Experimental Workflow Diagrams

Caption: A representative experimental workflow for evaluating the pharmacological effects of this compound.

References

- 1. This compound: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: A Review of Phytochemistry, Pharmacology, and Toxicology [frontiersin.org]

- 3. Wnt/β-catenin signaling pathway is involved in regulating the migration by an effective natural compound this compound in LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JNK signaling pathway: Significance and symbolism [wisdomlib.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Analgesic and anti-inflammatory properties of this compound and this compound N-oxide extracted from seeds of Strychnos nux-vomica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Synthesis of this compound N-oxide and its pharmacological curative activity on alcohol intake [cjpt.magtechjournal.com]

- 9. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 10. researchgate.net [researchgate.net]

Toxicological properties and LD50 of brucine in animal models.

An in-depth technical guide on the toxicological properties and LD50 of brucine in animal models, designed for researchers, scientists, and drug development professionals.

This compound, a potent alkaloid extracted from the seeds of the Strychnos nux-vomica tree, presents a duality that continues to intrigue the scientific community. While it demonstrates promising therapeutic activities, including anti-tumor and anti-inflammatory effects, its narrow therapeutic window and significant toxicity, particularly to the central nervous system, pose considerable challenges for its clinical application. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its lethal dosage (LD50) in various animal models and the underlying molecular mechanisms of its toxicity.

Quantitative Toxicological Data: LD50 Values

The median lethal dose (LD50) is a critical metric in toxicology, representing the dose of a substance required to kill 50% of a tested population. The toxicity of this compound varies significantly depending on the animal model and the route of administration, with intravenous and intraperitoneal routes generally showing higher toxicity than oral administration.[1]

| Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Mouse | Subcutaneous | 60 | [2] |

| Mouse | Oral | 150 | [3] |

| Mouse | Intraperitoneal | 91 | [2] |

| Rat | Intraperitoneal | 91 | [2] |

| Rat | Oral | - | - |

| Rabbit | Oral | 4 | [2] |

| General | - | 50.10 | [4][5] |

Core Toxicological Properties

This compound's toxicity primarily manifests as neurotoxicity, leading to muscle spasms, convulsions, rhabdomyolysis, and in severe cases, respiratory arrest and death.[2][3] Its mechanism of action is closely related to that of strychnine, acting as an antagonist at glycine (B1666218) receptors, which are crucial for inhibitory neurotransmission in the spinal cord and brainstem.[2] This inhibition of inhibitory neurons leads to a state of hyperexcitability, resulting in the characteristic convulsive symptoms.

Beyond its effects on the nervous system, this compound has been shown to induce toxic effects on the immune, urinary, and digestive systems.[4][5] At the cellular level, this compound can trigger apoptosis (programmed cell death) through various signaling pathways.

Key Signaling Pathways in this compound Toxicity

Several signaling pathways have been implicated in the cytotoxic effects of this compound. Understanding these pathways is crucial for developing strategies to mitigate its toxicity and harness its therapeutic potential.

c-Jun N-terminal Kinase (JNK) Signaling Pathway

This compound has been shown to activate the JNK signaling pathway, a critical regulator of apoptosis.[4] This activation can lead to the phosphorylation of c-Jun, a transcription factor that, when activated, can promote the expression of pro-apoptotic genes.[4]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation, can also be modulated by this compound. In some cancer cells, this compound has been observed to inhibit this pathway, leading to a decrease in the expression of β-catenin and subsequent suppression of tumor growth.[4]

Caspase-3 and Bcl-2 Mediated Apoptosis

A significant mechanism of this compound-induced cytotoxicity involves the intrinsic pathway of apoptosis. This compound can induce the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[6][7]

Experimental Protocols for LD50 Determination

The determination of LD50 is a standardized procedure, often following guidelines set by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following is a generalized experimental workflow for determining the oral LD50 of this compound in mice, based on OECD Guideline 423 (Acute Toxic Class Method).

References

- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 3. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. umwelt-online.de [umwelt-online.de]

- 7. m.youtube.com [m.youtube.com]

The Brucine Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Enzymatic Cascade Leading to a Complex Indole (B1671886) Alkaloid

This technical guide provides a comprehensive overview of the brucine biosynthesis pathway in plants, with a particular focus on the key enzymatic steps, quantitative data, and detailed experimental methodologies. This document is intended for researchers, scientists, and drug development professionals interested in the natural product biosynthesis of pharmacologically significant compounds.

Introduction

This compound, a dimethoxy derivative of strychnine (B123637), is a highly toxic indole alkaloid found predominantly in the seeds of the Strychnos nux-vomica tree.[1] While notorious for its toxicity, this compound and its derivatives have garnered interest for their potential therapeutic applications, including anti-tumor, anti-inflammatory, and analgesic properties.[1] Understanding the intricate biosynthetic pathway of this compound is crucial for harnessing its medicinal potential through metabolic engineering and synthetic biology approaches. The complete elucidation of the strychnine and this compound biosynthetic pathways in 2022 by Hong et al. marked a significant milestone in natural product chemistry and has paved the way for further research and development.[2][3]

The this compound Biosynthesis Pathway

The biosynthesis of this compound is an extension of the strychnine pathway, commencing with the central intermediate, strychnine. The pathway involves a series of hydroxylation and methylation reactions catalyzed by specific enzymes.

The key enzymatic steps to convert strychnine to this compound are:

-

Hydroxylation of Strychnine: The enzyme strychnine 10-hydroxylase (a cytochrome P450 monooxygenase) catalyzes the hydroxylation of strychnine at the C-10 position to produce 10-hydroxystrychnine.

-

Methylation of 10-hydroxystrychnine: The resulting 10-hydroxystrychnine is then methylated by hydroxystrychnine O-methyltransferase to yield β-colubrine.

-

Hydroxylation of β-colubrine: A second hydroxylation event occurs at the C-11 position of β-colubrine, catalyzed by β-colubrine 11-hydroxylase , to form 11-hydroxy-β-colubrine (11-demethylthis compound).

-

Final Methylation: The final step involves the methylation of 11-hydroxy-β-colubrine by hydroxystrychnine O-methyltransferase to produce this compound.

The core enzymes specifically involved in the conversion of strychnine to this compound are classified as follows:

-

EC 1.14.14.189: strychnine 10-hydroxylase[4]

-

EC 1.14.14.190: β-colubrine 11-hydroxylase[4]

-

EC 2.1.1.397: hydroxystrychnine O-methyltransferase[4]

Signaling Pathway Diagram

Data Presentation

This section summarizes the quantitative data related to the this compound biosynthesis pathway, including gene expression levels and metabolite concentrations.

Gene Expression Data

The expression levels of the genes encoding the biosynthetic enzymes in Strychnos nux-vomica provide insights into the tissue-specific regulation of the pathway. The following table presents the Fragments Per Kilobase of transcript per Million mapped reads (FPKM) for the key genes in two biological replicates.[5][6]

| Gene | Enzyme | Sample Set 1 (FPKM) | Sample Set 2 (FPKM) |

| SnvGO | Geissoschizine Oxidase | ~150 | ~175 |

| SnvNS1 | Norfluorocurarine Synthase 1 | ~125 | ~140 |

| SnvNS2 | Norfluorocurarine Synthase 2 | ~110 | ~120 |

| SnvNO | Norfluorocurarine Oxidase | ~100 | ~110 |

| SnvWS | Wieland-Gumlich Aldehyde Synthase | ~90 | ~100 |

| Snv10H | Strychnine 10-hydroxylase | ~80 | ~90 |

| Snv11H | β-colubrine 11-hydroxylase | ~70 | ~80 |

| SnvOMT | Hydroxystrychnine O-methyltransferase | ~110 | ~125 |

Metabolite Concentration

The concentration of this compound and its precursor, strychnine, varies in different parts of the Strychnos nux-vomica plant. The following table provides a summary of their concentrations in the leaves.[7]

| Compound | Concentration (mg in 500mg of extract) |

| Strychnine | 0.6 |

| This compound | 1.6 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana

This protocol describes the transient expression of this compound biosynthetic genes in N. benthamiana leaves to reconstitute the pathway and characterize enzyme function.[5]

Workflow Diagram:

Methodology:

-

Vector Construction: The coding sequences of the this compound biosynthetic genes (e.g., Snv10H, Snv11H, SnvOMT) are cloned into a plant expression vector, such as pEAQ-HT.

-

Agrobacterium Transformation: The resulting recombinant plasmids are introduced into Agrobacterium tumefaciens strain GV3101 by electroporation or heat shock.

-

Agrobacterium Culture and Infiltration:

-

A single colony of transformed Agrobacterium is inoculated into 5 mL of LB medium with appropriate antibiotics and grown overnight at 28°C.

-

The overnight culture is used to inoculate a larger volume of LB medium and grown to an OD600 of 0.6-0.8.

-

The bacterial cells are harvested by centrifugation and resuspended in infiltration buffer (10 mM MES, 10 mM MgCl2, 150 µM acetosyringone, pH 5.6) to a final OD600 of 0.5.

-

The bacterial suspension is infiltrated into the abaxial side of the leaves of 4-5 week old N. benthamiana plants using a needleless syringe.

-

-

Incubation and Harvest: The infiltrated plants are incubated in a growth chamber for 3-5 days. The infiltrated leaf patches are then harvested for analysis.

Enzyme Assays

4.2.1. Strychnine 10-hydroxylase and β-colubrine 11-hydroxylase Assay (Cytochrome P450s)

This protocol is adapted for the assay of cytochrome P450 monooxygenases involved in this compound biosynthesis.

Methodology:

-

Microsome Preparation:

-

Yeast or insect cells expressing the recombinant P450 enzyme are harvested and resuspended in extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).

-

Cells are disrupted by sonication or with a French press.

-

The cell lysate is centrifuged at 10,000 x g to remove cell debris.

-

The supernatant is then ultracentrifuged at 100,000 x g to pellet the microsomes.

-

The microsomal pellet is resuspended in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 20% glycerol).

-

-

Enzyme Reaction:

-

The reaction mixture (total volume of 100 µL) contains:

-

100 mM potassium phosphate buffer (pH 7.4)

-

Recombinant P450-containing microsomes

-

1 mM NADPH

-

Substrate (e.g., 100 µM strychnine for strychnine 10-hydroxylase or 100 µM β-colubrine for β-colubrine 11-hydroxylase)

-

-

The reaction is initiated by the addition of NADPH.

-

The mixture is incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Quenching and Product Extraction:

-

The reaction is stopped by the addition of an equal volume of cold acetonitrile (B52724) or methanol.

-

The mixture is vortexed and centrifuged to precipitate proteins.

-

The supernatant is collected for LC-MS analysis.

-

4.2.2. Hydroxystrychnine O-methyltransferase Assay

This protocol is designed to measure the activity of the O-methyltransferase involved in this compound biosynthesis.

Methodology:

-

Enzyme Preparation:

-

The recombinant O-methyltransferase is expressed in and purified from E. coli or another suitable expression system.

-

-

Enzyme Reaction:

-

The reaction mixture (total volume of 50 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

Purified O-methyltransferase

-

1 mM S-adenosyl-L-methionine (SAM) as the methyl donor

-

Substrate (e.g., 100 µM 10-hydroxystrychnine or 11-hydroxy-β-colubrine)

-

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Quenching and Product Extraction:

-

The reaction is terminated by adding an equal volume of cold methanol.

-

The mixture is centrifuged, and the supernatant is analyzed by LC-MS.

-

Metabolite Analysis by LC-MS/MS

This protocol outlines a general method for the detection and quantification of this compound and its biosynthetic intermediates.

Methodology:

-

Sample Preparation:

-

Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Metabolites are extracted with a suitable solvent, such as 80% methanol.

-

The extract is centrifuged to remove cell debris, and the supernatant is filtered through a 0.22 µm filter.

-

-

LC-MS/MS Conditions:

-

Chromatographic Separation: A C18 reverse-phase column is typically used. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Mass Spectrometry: Detection is performed using a triple quadrupole or a high-resolution mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific metabolites.

-

Logical Relationship Diagram:

Conclusion

The elucidation of the this compound biosynthesis pathway represents a significant advancement in our understanding of complex alkaloid formation in plants. This technical guide provides a foundational resource for researchers aiming to explore this pathway further, either for fundamental scientific inquiry or for applied purposes in drug development and metabolic engineering. The detailed protocols and quantitative data presented herein are intended to facilitate the design and execution of experiments aimed at manipulating and harnessing the biosynthetic machinery for the production of valuable bioactive compounds.

References

- 1. Frontiers | this compound: A Review of Phytochemistry, Pharmacology, and Toxicology [frontiersin.org]

- 2. Biosynthesis of strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Case solved: the biosynthesis of strychnine elucidated [ice.mpg.de]

- 4. biosynthesis of this compound [iubmb.qmul.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. applications.emro.who.int [applications.emro.who.int]

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Stereochemistry of Brucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine, a naturally occurring alkaloid predominantly found in the seeds of the Strychnos nux-vomica tree, has a long history in chemical and pharmaceutical sciences. Its complex, rigid polycyclic structure, featuring multiple chiral centers, has made it a classical resolving agent in separating enantiomers and a subject of extensive stereochemical investigation. A profound understanding of its three-dimensional arrangement is paramount for elucidating its biological activity, designing derivatives with enhanced therapeutic properties, and ensuring stereochemical purity in its applications. This technical guide provides an in-depth exploration of the stereochemistry of the this compound molecule, supported by quantitative data, detailed experimental methodologies, and visual representations of its structural features.

Stereochemical Configuration of this compound

The this compound molecule is a heptacyclic indole (B1671886) alkaloid characterized by a complex and rigid framework containing six stereogenic centers. The absolute configuration of these chiral centers has been unequivocally established through X-ray crystallography and is systematically defined by the Cahn-Ingold-Prelog (CIP) priority rules.

Absolute Configuration

The systematic IUPAC name for the naturally occurring (-)-brucine is (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one .[1] This nomenclature precisely describes the spatial arrangement of the substituents at each of the six chiral carbons.

Tabulated Stereochemical Data

The following table summarizes the key stereochemical and physical properties of this compound, providing a quantitative basis for its chiral nature.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₆N₂O₄ | [1][2] |

| Molar Mass | 394.47 g/mol | [1] |

| Number of Chiral Centers | 6 | |

| Absolute Configuration | (4aR,5aS,8aR,13aS,15aS,15bR) | [1] |

| Specific Optical Rotation | [α]D = -127° (c=1, chloroform) | |

| [α]D = -85° (c=1, ethanol) | ||

| Melting Point | 178 °C |

Experimental Protocols for Stereochemical Determination

The elucidation of this compound's complex stereochemistry relies on a combination of powerful analytical techniques. The primary methods include X-ray crystallography for determining the absolute configuration, Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the connectivity and relative stereochemistry, and polarimetry for measuring the molecule's optical activity.

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule.[3][4][5][6] This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent, such as a mixture of acetone (B3395972) and water. The slow evaporation of the solvent is a common technique to promote the formation of well-ordered crystals.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data, which involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal.[7] The Flack parameter is a critical value calculated during refinement; a value close to zero for a given enantiomer confirms its absolute configuration.[6] The crystal structures of various forms of this compound, including anhydrates and hydrates, are available in the Cambridge Structural Database (CSD).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure and relative stereochemistry of this compound in solution.[9][10][11][12] A suite of one- and two-dimensional NMR experiments provides detailed information about the connectivity of atoms and their spatial relationships.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) at a concentration typically ranging from 10 mM to 1 M, depending on the experiment.[11][12]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shifts, coupling constants, and integration of the signals are analyzed to assign protons to specific positions in the structure.[10][11]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.[9][11][13]

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of the proton network.[10][11]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.[11][12]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across quaternary carbons and piecing together the entire molecular framework.[11][12]

-

Polarimetry

Polarimetry is a technique used to measure the rotation of plane-polarized light by a chiral substance.[14] The specific rotation is a characteristic physical property of an enantiomer.

Methodology:

-

Sample Preparation: A solution of this compound of a known concentration is prepared in a specific solvent (e.g., chloroform (B151607) or ethanol).[15][16]

-

Measurement: The solution is placed in a polarimeter cell of a known path length. Plane-polarized light is passed through the sample, and the angle of rotation of the light is measured.[14][17]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the Biot's law: [α] = α / (l × c) where:

The negative sign of the specific rotation for naturally occurring this compound indicates that it is levorotatory.

Visualization of this compound's Stereochemistry

The following diagrams, generated using the DOT language, illustrate the structure of this compound with its designated chiral centers and a conceptual workflow for its stereochemical determination.

Caption: this compound molecule with its six chiral centers and their absolute configurations.

Caption: A conceptual workflow for the complete stereochemical determination of this compound.

Conclusion

The stereochemistry of this compound is a cornerstone of its chemical identity and biological function. Its six chiral centers create a unique and rigid three-dimensional structure, the absolute configuration of which has been definitively established as (4aR,5aS,8aR,13aS,15aS,15bR). The combination of single-crystal X-ray crystallography, advanced NMR spectroscopic techniques, and polarimetry provides a comprehensive and unambiguous understanding of its stereochemical features. For researchers in drug development and related scientific fields, a thorough grasp of this compound's stereochemistry is essential for its rational application as a chiral resolving agent, for the synthesis of novel derivatives, and for interpreting its interactions with biological systems.

References

- 1. This compound | C23H26N2O4 | CID 442021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 4. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 13C-NMR spectra of strychnos alkaloids: this compound and strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of this compound at 100 MHz – Getting COSY with Correlations - NMR Blog — Nanalysis [nanalysis.com]

- 11. Structure verification of this compound by advanced homo and heteronuclear NMR. - Magritek [magritek.com]

- 12. magritek.com [magritek.com]

- 13. researchgate.net [researchgate.net]

- 14. vernier.com [vernier.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. cdn.pasco.com [cdn.pasco.com]

- 17. youtube.com [youtube.com]

A Technical Guide to the Solubility of Brucine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of brucine, a toxic alkaloid, in various organic solvents. This information is critical for researchers and professionals involved in the extraction, purification, formulation, and analytical testing of this compound.

Quantitative Solubility of this compound

The solubility of this compound in a range of common organic solvents has been quantitatively determined. The following table summarizes this data, providing a clear comparison of this compound's solubility across these solvents. The data is presented in its original format and converted to grams per 100 mL ( g/100 mL) for standardized comparison.

| Organic Solvent | 1 g dissolves in (mL) | Solubility ( g/100 mL) | Qualitative Solubility |

| Methanol (B129727) | 0.8 | 125 | Very Soluble |

| Ethanol (B145695) | 1.3 | 76.9 | Very Soluble[1] |

| Chloroform | 5 | 20 | Soluble[1] |

| Ethyl Acetate | 25 | 4 | Slightly Soluble[1] |

| Benzene (B151609) | ~100 | ~1 | Slightly Soluble[1] |

| Ether | 187 | 0.53 | Slightly Soluble[1] |

| Glycerol | 36 | 2.78 | Slightly Soluble[1] |

Note: The exact temperature at which this data was determined is not specified in the available literature. Solubility is temperature-dependent, and this should be a consideration in practical applications.

Experimental Protocols for Solubility Determination

Principle

An excess amount of the solid compound (this compound) is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow for the dissolution process to reach equilibrium. After equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute in the clear solution is determined using a suitable analytical technique.

Materials and Apparatus

-

This compound: Pure, crystalline solid.

-

Solvents: High-purity grade of the selected organic solvents.

-

Constant Temperature Bath/Shaker: Capable of maintaining a precise temperature (e.g., 25 °C ± 0.5 °C) and providing consistent agitation.

-

Vials/Flasks: Inert, sealable containers.

-

Filtration System: Syringe filters (e.g., 0.45 µm PTFE) or centrifugation equipment to separate the undissolved solid.

-

Analytical Instrument: A calibrated instrument for quantifying this compound concentration, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

General Procedure

-

Preparation: Add an excess amount of crystalline this compound to a series of vials or flasks. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter to remove all undissolved particles. Alternatively, the samples can be centrifuged at a constant temperature, and an aliquot of the clear supernatant can be collected.

-

Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent. Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the experimental workflow for solubility determination and the fundamental process of dissolution.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents. These should be carefully controlled during experimental work and considered during process development.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, the extent of this increase is specific to the solute-solvent system. For processes such as crystallization, understanding the temperature-solubility profile is crucial.

-

Solvent Polarity: this compound is a relatively polar molecule. As indicated by the data, its solubility is higher in more polar organic solvents like methanol and ethanol compared to non-polar solvents like benzene and ether. The principle of "like dissolves like" is a useful guide.

-

Purity of this compound and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.

-

Crystalline Form (Polymorphism): this compound can exist in different crystalline forms (polymorphs), which can have different solubilities. It is important to characterize the solid form of this compound being used.

Conclusion

This technical guide provides essential data and procedural information regarding the solubility of this compound in various organic solvents. The tabulated quantitative data serves as a valuable reference for selecting appropriate solvents for various applications. The outlined experimental protocol, based on established international guidelines, provides a framework for conducting reliable solubility studies. The provided diagrams offer a clear visualization of the experimental workflow and the fundamental dissolution process. For drug development and research professionals, a thorough understanding of this compound's solubility characteristics is fundamental for achieving desired outcomes in extraction, purification, formulation, and analysis.

References

The Tandem Alkaloids: A Technical Guide to Brucine and its Relationship with Strychnine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of brucine and its intricate relationship with strychnine (B123637), two structurally similar and co-occurring indole (B1671886) alkaloids. Primarily sourced from the seeds of Strychnos nux-vomica L., these compounds have garnered significant scientific interest due to their potent physiological activities, particularly their antagonistic effects on glycine (B1666218) receptors. While strychnine is notorious for its high toxicity, this compound presents a less toxic profile, leading to investigations into its potential therapeutic applications. This document delves into their comparative chemical properties, biosynthetic origins, pharmacological mechanisms, and toxicological profiles. Detailed experimental protocols for their extraction, purification, and analysis are provided, alongside quantitative data and visual representations of their molecular structures and biological interactions, to serve as a vital resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Strychnine and this compound are monoterpene indole alkaloids that have been the subject of chemical and pharmacological research for over two centuries.[1] Isolated from the poison nut tree, Strychnos nux-vomica, these compounds share a complex heptacyclic structure, with this compound being the dimethoxy derivative of strychnine.[2][3] This structural similarity results in a shared mechanism of action but differing potencies. Both alkaloids act as competitive antagonists at the glycine receptor, a critical component of inhibitory neurotransmission in the central nervous system.[3] This antagonism leads to excessive neuronal excitation, manifesting as convulsions. However, this compound is considerably less toxic than strychnine, a fact that has spurred interest in its potential pharmacological uses, including anti-inflammatory, analgesic, and anti-cancer properties.[2] Understanding the nuanced relationship between these two alkaloids is crucial for toxicological assessment and for exploring the therapeutic potential of this compound.

Comparative Data

Physicochemical Properties

The fundamental physicochemical characteristics of this compound and strychnine are summarized below, highlighting their similarities and key differences.

| Property | This compound | Strychnine |

| Molecular Formula | C₂₃H₂₆N₂O₄ | C₂₁H₂₂N₂O₂ |

| Molecular Weight | 394.47 g/mol [2] | 334.41 g/mol [4] |

| Appearance | White crystalline powder[2] | Colorless to white, odorless, crystalline solid[4] |

| Melting Point | 178 °C (anhydrous)[5] | 284-286 °C[6] |

| Solubility | Soluble in ethanol (B145695), chloroform, benzene; slightly soluble in water, ether.[7] | Soluble in chloroform; slightly soluble in alcohol, benzene, water, and ether.[6] |

| pKa | 8.28 | 8.26 |

| LogP | Not specified | 1.93[8] |

Toxicological Data: LD₅₀

The median lethal dose (LD₅₀) is a critical measure of acute toxicity. The following table presents a comparison of oral LD₅₀ values for this compound and strychnine across various species, illustrating the significantly lower toxicity of this compound.

| Species | This compound (Oral LD₅₀) | Strychnine (Oral LD₅₀) |

| Rat | 1 mg/kg bw[9] | 16 mg/kg[1][10] |

| Mouse | 150 mg/kg bw[9] | 2 mg/kg[10] |

| Rabbit | 4 mg/kg bw[9][11] | 0.6 mg/kg[12] |

| Dog | Not specified | 0.5 mg/kg[13] |

| Cat | Not specified | 0.5 mg/kg[13] |

| Human (probable lethal dose) | 1000 mg[11] | 30-120 mg[10] |

Pharmacological Data: Receptor Binding Affinity

The affinity of this compound and strychnine for the glycine receptor is a key determinant of their potency as antagonists. The affinity is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Compound | Receptor | Affinity (Ki/IC₅₀) |

| This compound | Glycine Receptor (α1 and α1β subtypes) | Ki values are significantly higher (lower affinity) compared to strychnine.[14] |

| Strychnine | Glycine Receptor | Affinity constant of 0.03 µM.[15][16][17] |

Chemical Structures and Biosynthesis

The structural relationship between this compound and strychnine is central to their shared biological activity. This compound is essentially 2,3-dimethoxystrychnine.

Caption: Comparative chemical structures of strychnine and this compound.

The biosynthesis of these alkaloids in Strychnos species is a complex enzymatic process. Both originate from the common precursor, the Wieland-Gumlich aldehyde.[18] Strychnine is formed first, and subsequent hydroxylations and methylations lead to the formation of this compound.[18] Recent research has elucidated the complete biosynthetic pathway, identifying the enzymes responsible for converting geissoschizine to strychnine and subsequently to this compound.[19][20] The final step in strychnine biosynthesis, the conversion of prestrychnine, appears to occur spontaneously.[20][21]

Caption: Simplified biosynthetic pathway of strychnine and this compound.

Mechanism of Action at the Glycine Receptor

The primary pharmacological and toxicological effects of both this compound and strychnine stem from their action as competitive antagonists at the strychnine-sensitive glycine receptor (GlyR).[3] GlyR is a ligand-gated chloride ion channel that mediates inhibitory neurotransmission, primarily in the spinal cord and brainstem.

Upon binding of the inhibitory neurotransmitter glycine, the GlyR channel opens, allowing an influx of chloride ions (Cl⁻). This hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential in response to excitatory stimuli.

This compound and strychnine bind to a site on the GlyR that overlaps with the glycine binding site, thereby preventing glycine from activating the channel.[22] This blockade of inhibitory signaling leads to disinhibition of motor neurons, resulting in uncontrolled muscle contractions and convulsions.

Caption: Glycine receptor antagonism by this compound and strychnine.

Experimental Protocols

Extraction and Purification of this compound and Strychnine from Strychnos nux-vomica

This protocol describes a general method for the extraction and purification of total alkaloids, followed by separation.

Workflow Diagram:

Caption: General workflow for alkaloid extraction and purification.

Methodology:

-

Preparation of Plant Material: Grind dried seeds of Strychnos nux-vomica into a coarse powder.

-

Extraction:

-

Acid-Base Extraction for Alkaloid Enrichment:

-

Dissolve the crude extract in 1 M hydrochloric acid.[23]

-

Centrifuge the solution to remove insoluble matter.[23]

-

Adjust the pH of the supernatant to approximately 12 with a strong base (e.g., 40% NaOH) to precipitate the alkaloids.[23]

-

Perform liquid-liquid extraction of the alkaline solution with dichloromethane multiple times.[23]

-

Combine the organic layers and evaporate to dryness under vacuum to yield the total alkaloid fraction (TAF).[23]

-

-

Purification and Separation:

-